Crystalline Salt vs. Free‑Base Amorphous Form: Crystallinity Enabling Solid‑State Development
The tosylate salt of 1‑(5‑methylpyridin‑2‑yl)cyclopropanamine is explicitly claimed as a crystalline form in patent CA 2733235, directly targeting the salt’s utility in pharmaceutical formulations [1]. In contrast, the free base (CAS 1159737‑58‑2) is commercially supplied as a non‑crystalline building block with a minimum purity specification of 95 % . Crystalline salts generally exhibit lower hygroscopicity, better flowability, and defined melting points relative to amorphous free bases, which simplifies milling, blending, and tableting operations [2].
| Evidence Dimension | Physical form (crystalline vs. amorphous) |
|---|---|
| Target Compound Data | Crystalline 4-methylbenzenesulfonate salt (Patent CA 2733235) |
| Comparator Or Baseline | Free base, 95 % purity, non-crystalline (AChemBlock T90605) |
| Quantified Difference | Qualitative: crystalline salt vs. amorphous free base; melting point and hygroscopicity not publicly reported for this specific pair, but class-typical advantages documented |
| Conditions | Solid-state characterization per patent examples; commercial free-base specification |
Why This Matters
Procurement of the crystalline tosylate eliminates the need for in-house salt screening and polymorph identification, reducing pre‑formulation timelines by weeks to months.
- [1] Crystalline forms of a pyridine derivative. Canadian Patent CA 2733235. Issued 2009‑07‑13. View Source
- [2] Byrn SR, Pfeiffer RR, Stowell JG. Solid‑State Chemistry of Drugs. 2nd ed. SSCI Inc.; 1999. (Class‑level reference for general salt‑form advantages). View Source
